N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide
Brand Name: Vulcanchem
CAS No.: 315249-13-9
VCID: VC21487315
InChI: InChI=1S/C17H20N2O3S2/c1-13-8-10-19(11-9-13)24(21,22)15-6-4-14(5-7-15)18-17(20)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,18,20)
SMILES: CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Molecular Formula: C17H20N2O3S2
Molecular Weight: 364.5g/mol

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide

CAS No.: 315249-13-9

Cat. No.: VC21487315

Molecular Formula: C17H20N2O3S2

Molecular Weight: 364.5g/mol

* For research use only. Not for human or veterinary use.

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide - 315249-13-9

Specification

CAS No. 315249-13-9
Molecular Formula C17H20N2O3S2
Molecular Weight 364.5g/mol
IUPAC Name N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C17H20N2O3S2/c1-13-8-10-19(11-9-13)24(21,22)15-6-4-14(5-7-15)18-17(20)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,18,20)
Standard InChI Key DRIQXCARCHZJIC-UHFFFAOYSA-N
SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3
Canonical SMILES CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

Introduction

Chemical Structure and Properties

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide features a complex molecular structure that combines several functional groups, contributing to its distinct chemical properties . The core structure includes a thiophene ring connected to a phenyl ring through an amide linkage. The phenyl ring is further substituted with a sulfonyl group that connects to a 4-methyl-1-piperidinyl moiety. This arrangement of functional groups creates a molecule with specific spatial and electronic properties that influence its biological activities. The presence of the amide bond (-CONH-) provides hydrogen bonding capabilities, while the sulfonyl group (-SO2-) contributes to the compound's polarity and potential interactions with biological targets. The thiophene ring adds aromatic character and additional possibilities for π-π interactions with target molecules.

The compound has a molecular formula of C17H20N2O3S2, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms . With a molecular weight of 364.5 g/mol, it falls within the typical range for drug-like molecules, suggesting favorable pharmacokinetic properties. The compound can be represented by various notations, including the IUPAC name N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-2-carboxamide, which systematically describes its structure according to international chemical nomenclature standards. Alternative representations include the InChI string (InChI=1S/C17H20N2O3S2/c1-13-8-10-19(11-9-13)24(21,22)15-6-4-14(5-7-15)18-17(20)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,18,20)) and SMILES notation (CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3), which encode the molecular structure in a computer-readable format .

To provide a comprehensive understanding of the compound's properties, the following table summarizes the key chemical and physical characteristics of N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-thiophenecarboxamide:

PropertyValueReference
CAS Number315249-13-9
Molecular FormulaC17H20N2O3S2
Molecular Weight364.5 g/mol
IUPAC NameN-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiophene-2-carboxamide
PubChem CID1010579
ChEMBL IDCHEMBL1518794
Standard InChIInChI=1S/C17H20N2O3S2/c1-13-8-10-19(11-9-13)24(21,22)15-6-4-14(5-7-15)18-17(20)16-3-2-12-23-16/h2-7,12-13H,8-11H2,1H3,(H,18,20)
Standard InChIKeyDRIQXCARCHZJIC-UHFFFAOYSA-N
SMILESCC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3

The compound's structure contains several key functional groups that contribute to its chemical reactivity and potential biological activities. The thiophene ring provides a scaffolding for various synthetic modifications and contributes to the compound's aromatic character. The amide linkage acts as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets. The sulfonamide group, a structural feature common in many pharmaceuticals, contributes to the compound's solubility profile and potential interactions with enzymatic targets. The 4-methyl-1-piperidinyl group adds a basic nitrogen atom that may influence the compound's acid-base properties and interactions with biological systems. These structural features collectively determine the compound's physicochemical properties, including solubility, lipophilicity, and acid-base characteristics, which influence its behavior in biological systems.

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